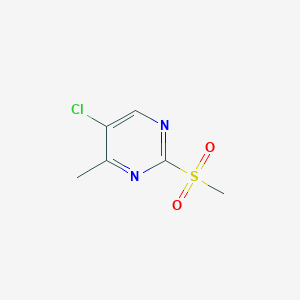

5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 5, a methyl group at position 4, and a methylsulfonyl group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine typically involves the chlorination of 4-methyl-2-(methylsulfonyl)pyrimidine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 5-amino-4-methyl-2-(methylsulfonyl)pyrimidine, 5-thio-4-methyl-2-(methylsulfonyl)pyrimidine, and 5-alkoxy-4-methyl-2-(methylsulfonyl)pyrimidine.

Oxidation Reactions: Products include this compound sulfone.

Reduction Reactions: Products include 5-chloro-4-methyl-2-(methylsulfanyl)pyrimidine.

Scientific Research Applications

5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The chlorine atom at position 5 and the methylsulfonyl group at position 2 play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the methyl group at position 4.

4-Methyl-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the chlorine atom at position 5.

5-Chloro-4-methylpyrimidine: Similar structure but lacks the methylsulfonyl group at position 2.

Uniqueness

5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of all three functional groups (chlorine, methyl, and methylsulfonyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a pyrimidine ring with a chlorine atom at the 5-position, a methyl group at the 4-position, and a methylsulfonyl group at the 2-position, contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₇ClN₂O₂S

- Molecular Weight : 192.64 g/mol

The presence of the methylsulfonyl group enhances the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological studies.

Research indicates that this compound and its derivatives primarily exhibit their biological activity through:

- Kinase Inhibition : Compounds derived from this pyrimidine structure have shown promise as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways . The 2-sulfonylpyrimidine motif serves as an effective replacement for traditional warheads in targeted covalent inhibitors.

- Antiviral Activity : The compound has been reported to inhibit viral replication, making it a candidate for antiviral drug development. Its derivatives are being investigated for their efficacy against various viruses.

- Antimicrobial and Anticancer Properties : Related compounds have demonstrated significant antimicrobial and anticancer activities. This suggests that this compound could serve as a scaffold for developing new therapeutic agents targeting these diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural modifications. A comparative analysis of structurally similar compounds reveals key insights into their reactivity and biological potential:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine | 0.90 | Contains an additional chlorine atom at position 6 |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 0.87 | Two chlorine atoms increase reactivity |

| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine | 0.85 | Amino substitution enhances biological activity |

| 4-Methyl-2-(methylthio)pyrimidine | 0.79 | Contains a methylthio group instead of sulfonyl |

These comparisons highlight how modifications to the core pyrimidine structure can lead to variations in reactivity and biological activity, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

- Inhibition of BTK : A study demonstrated that derivatives of the 2-sulfonylpyrimidine motif effectively inhibited BTK in vitro and in cellular models at low nanomolar concentrations, indicating strong potential for treating B-cell malignancies .

- Antiparasitic Activity : Research focused on related pyrimidines has shown promising results against Trypanosoma brucei, suggesting that structural analogs could be developed for antiparasitic applications .

- Anti-inflammatory Effects : Some studies have reported that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), with IC₅₀ values comparable to established drugs like celecoxib .

Properties

Molecular Formula |

C6H7ClN2O2S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

5-chloro-4-methyl-2-methylsulfonylpyrimidine |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3 |

InChI Key |

JAEBRIOOHLIKRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1Cl)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.